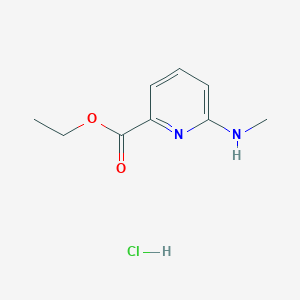

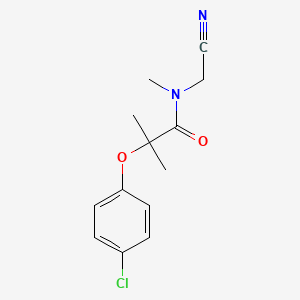

![molecular formula C15H16ClNO2 B2431198 Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride CAS No. 2230799-35-4](/img/structure/B2431198.png)

Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride” is an ester with the empirical formula C9H12ClNO2 . It is a colorless solid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a methyl ester group and an aminomethyl group . The molecular weight of the compound is 201.65 .Physical and Chemical Properties Analysis

“this compound” is a white solid . It has a boiling point of 179-181°C . The compound is poorly soluble in water but miscible with organic solvents .Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Methyl-2-formyl benzoate, a close derivative of Methyl 3-[2-(aminomethyl)phenyl]benzoate hydrochloride, is recognized for its various pharmacological activities. Its significant role as a bioactive precursor in the synthesis of compounds has been emphasized due to its antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for the discovery of new bioactive molecules and is a versatile substrate in organic synthesis, used as raw material for preparing medical products (Farooq & Ngaini, 2019).

Polymer Research

Polyhydroxyalkanoate (PHA) is a biodegradable microbial polymer formed from various three hydroxyalkanoic acids monomers. PHAs, accumulated in bacterial cells as storage materials, can be converted back to soluble components by PHA depolymerases, entering various metabolic pathways. Recognized for their biodegradability, biocompatibility, and renewable nature, PHAs have promising applications, although their commercialization is hindered by high costs compared to petroleum plastics (Amara, 2010).

Anticarcinogenicity Studies

Organotin(IV) complexes, including those with benzoate structures, show promising anticarcinogenicity and toxicity. Their high cytotoxic activity results from the availability of coordination positions at Sn and the presence of stable ligand–Sn bonds, such as Sn–N and Sn–S. These complexes, especially those involving benzoates, have been studied for their impressive antitumor activity and cytotoxicity, with some exhibiting better IC50 values than well-known antitumor drugs (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Analytical Chemistry and Sensor Development

This compound derivatives find use in the development of novel analytical methods. For instance, analytical techniques for sugar determination in marine samples often employ derivatives like 3‐methyl‐2‐benzothiazoline hydrazone hydrochloride (MBTH). Such derivatives aid in the extraction and estimation of sugars from various marine matrices, contributing to a better understanding of marine biochemistry and biogeochemistry (Panagiotopoulos & Sempéré, 2005).

Safety and Hazards

Properties

IUPAC Name |

methyl 3-[2-(aminomethyl)phenyl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c1-18-15(17)12-7-4-6-11(9-12)14-8-3-2-5-13(14)10-16;/h2-9H,10,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCJHKYYYOZWRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

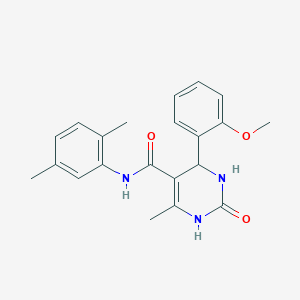

![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)

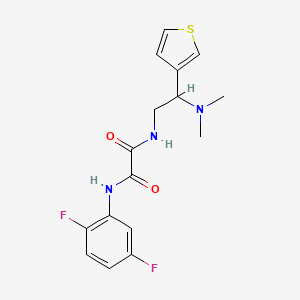

![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)

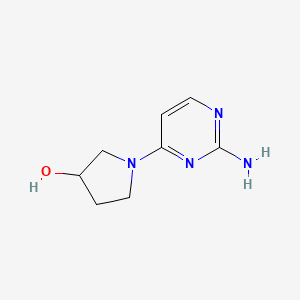

![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)